molecular formula C10H10Cl3NO B1421880 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide CAS No. 34162-21-5

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide

Cat. No.: B1421880
CAS No.: 34162-21-5
M. Wt: 266.5 g/mol
InChI Key: KXZSDDDWTOHUAM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide is a synthetic chloroacetamide derivative intended for research and development purposes. This compound is part of a class of N-arylacetamides that serve as valuable intermediates in organic synthesis and medicinal chemistry research. Related chloroacetamides have been utilized in the synthesis of compounds for investigating new therapeutic agents, particularly in the field of central nervous system (CNS) disorders. For instance, structurally similar N-phenylacetamide derivatives have been designed and screened for anticonvulsant activity in animal models of epilepsy, acting as analogs of known pharmacophores . The molecular structure of this compound features a 2,3-dichlorophenyl group separated from the acetamide core by an ethyl linker, a modification that can influence its physicochemical properties and biological interactions compared to simpler anilides. Crystallographic studies of analogous compounds, such as 2-chloro-N-(2,3-dichlorophenyl)acetamide, reveal that these molecules can exhibit specific conformational features and are often stabilized in the solid state by intermolecular hydrogen bonding, such as N—H···O interactions, which form chain-like structures . The presence of chlorine atoms on the aromatic ring and the chloroacetyl group makes it a versatile alkylating agent for further chemical transformations. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. Safety Data Sheets (SDS) for similar chloroacetamides indicate potential hazards including skin irritation, serious eye damage, and harmful effects if swallowed .

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c11-6-9(15)14-5-4-7-2-1-3-8(12)10(7)13/h1-3H,4-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZSDDDWTOHUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reagents :
    • 2,3-Dichlorophenylethylamine
    • Chloroacetyl chloride
    • Triethylamine (base)
  • Solvent : Commonly dichloromethane (DCM) or similar organic solvents.
  • Temperature : The reaction is typically conducted at low temperatures, often around 0°C, to control the reaction rate and prevent side reactions.
  • Time : The reaction time can vary but is usually several hours, depending on the specific conditions.

Procedure

  • Preparation of Reagents : Dissolve 2,3-dichlorophenylethylamine in an appropriate solvent like DCM.
  • Addition of Chloroacetyl Chloride : Add chloroacetyl chloride dropwise to the amine solution while maintaining a low temperature, typically using ice cooling.
  • Base Addition : Add a base such as triethylamine to facilitate the reaction.
  • Workup : After the reaction is complete, extract the product with organic solvents, wash with brine, dry over anhydrous sodium sulfate, and evaporate to obtain the crude product.
  • Purification : The crude product may be purified further using techniques like chromatography or recrystallization.

Analysis and Characterization

Chemical Properties

Spectroscopic Analysis

  • NMR : Useful for determining the structure and purity of the compound.
  • MS : Provides molecular weight confirmation.
  • IR : Helps identify functional groups present in the compound.

Research Findings and Applications

This compound exhibits significant biological activity, particularly in medicinal chemistry. Its mechanism of action involves interaction with specific molecular targets, forming covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activity and disrupt biochemical pathways. This compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Compound Molecular Formula Molecular Weight Biological Activity
This compound C10H10Cl3NO 266.55 g/mol Anti-inflammatory, analgesic
2-Chloro-N,N-dimethylacetamide C4H8ClNO 122.57 g/mol Solvent properties, less biological activity
N-(2,6-Dimethylphenyl)chloroacetamide C9H10ClNO 183.64 g/mol Different reactivity and applications

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with potential biological activities.

Synthetic Routes

  • The synthesis typically involves the reaction of 2,3-dichlorophenylethylamine with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is performed under controlled conditions to optimize yield and purity.

Medicinal Applications

Therapeutic Properties

  • Research has indicated that this compound may possess anti-inflammatory and analgesic properties. These effects are hypothesized to result from its interaction with specific molecular targets, where the chloroacetamide group forms covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity and disrupting biochemical pathways .

Anticonvulsant Activity

  • A study highlighted the synthesis of related compounds that exhibited anticonvulsant activity in animal models. Although not directly tested, the structural similarities suggest potential for this compound to be explored for similar therapeutic effects against epilepsy .

Industrial Applications

Agrochemicals and Pharmaceuticals

  • The compound is utilized in the production of agrochemicals and pharmaceuticals. Its unique chemical properties allow it to be tailored for specific applications in these industries, enhancing its utility as a building block for drug development and agricultural products.

Case Studies

  • Anticonvulsant Activity Study
    • A study synthesized various N-phenylacetamide derivatives and tested their anticonvulsant properties. While specific data on this compound was not detailed, related compounds showed significant activity against seizures in animal models. This indicates a potential pathway for further investigation into the therapeutic uses of this compound .
  • Biological Activity Screening
    • Another research effort focused on chlorinated N-arylcinnamamides demonstrated that structural modifications could enhance biological activity. The findings suggest that similar modifications to this compound could yield compounds with improved efficacy against various biological targets .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) 2-Chloro-N-(2-chlorophenyl)acetamide (2CPCA)
  • Structure : Single chlorine at the 2-position of the phenyl ring.
  • Key Differences : Reduced steric hindrance compared to 2,3-dichlorophenyl.
  • Impact : Lower melting point (198°C vs. 213°C) and altered hydrogen-bonding patterns .
b) N-(2,3-Dichlorophenyl)acetamide (23DCPA)
  • Structure : Lacks the ethyl linker and chloroacetamide group.
  • Impact : Reduced solubility in polar solvents due to the absence of the flexible ethyl group .
c) 2,2-Dichloro-N-(2,3-dichlorophenyl)acetamide (23DCPDCA)
  • Structure : Two chlorine atoms on the acetamide methyl group.
  • Key Differences : Increased electron-withdrawing effects enhance reactivity.
  • Impact : Higher thermal stability (mp: 225°C) and distinct IR absorption at 1650 cm⁻¹ (C=O stretch) .

Variations in the Acetamide Group

a) 2-Chloro-N-(2,6-dimethylphenyl)acetamide (1v)
  • Structure : Methyl substituents instead of chlorines on the phenyl ring.
  • Key Differences : Electron-donating methyl groups reduce electrophilicity.
  • Impact : Similar melting point (213°C) but lower herbicidal activity compared to chlorinated analogs .
b) N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
  • Structure : Dichlorophenyl group at the 2,6-positions and a 4-chlorophenyl substituent.
  • Key Differences : Altered substitution pattern affects π-π stacking in crystal lattices.
  • Impact : Enhanced anticonvulsant activity in preclinical studies .

Ethyl Linker Modifications

a) 2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide
  • Structure : Methoxy group at the 3-position of the phenyl ring.
  • Key Differences : Electron-donating methoxy group increases solubility in aqueous media.
  • Impact : Improved bioavailability in pharmacokinetic studies .
b) 2-Chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
  • Structure : Trimethylphenyl group introduces steric hindrance.
  • Key Differences : Reduced reactivity in nucleophilic reactions due to steric effects.
  • Impact : Lower pesticidal efficacy compared to dichlorophenyl analogs .

Physicochemical Data

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Solubility (mg/mL)
23DCPCA 213 1649 1.2 (Ethanol)
2CPCA 198 1651 2.5 (Ethanol)
23DCPDCA 225 1650 0.8 (Ethanol)
2-Chloro-N-(2,6-dimethylphenyl)acetamide 213 1648 3.0 (DMSO)

Data sourced from crystallographic and spectroscopic studies .

Biological Activity

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide, also known as 23DCPCA, is a chloroacetamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C8H6Cl3NOC_8H_6Cl_3NO, with a molecular weight of approximately 266.55 g/mol. The presence of chlorine atoms in the aromatic ring contributes significantly to its reactivity and biological activity. The compound's structure allows for hydrogen bonding interactions, which are crucial for its mechanism of action .

The biological activity of 23DCPCA is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity and disrupt various biochemical pathways. Specifically, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By modulating COX activity, 23DCPCA may exhibit anti-inflammatory properties .

Anti-inflammatory Effects

Research indicates that 23DCPCA exhibits significant anti-inflammatory activity through its action on COX enzymes. In vitro studies have demonstrated that the compound can suppress the production of prostaglandin E2 (PGE2), a key mediator of inflammation. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition have been reported to be comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

In addition to its anti-inflammatory effects, 23DCPCA has been investigated for its antimicrobial properties. Studies suggest that compounds with similar structures can exhibit activity against various bacterial strains, indicating potential applications in treating infections .

Case Studies

  • Inhibition of COX Enzymes : A study conducted by researchers utilized a COX inhibitor screening assay kit to evaluate the inhibitory potential of 23DCPCA against COX-1 and COX-2 enzymes. The results indicated that the compound effectively inhibited COX-2 activity, supporting its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : In another study focusing on derivatives of chloroacetamides, compounds similar to 23DCPCA were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds exhibited significant antimicrobial activity, suggesting that 23DCPCA could be further explored for its antibacterial properties .

Comparative Analysis

To better understand the biological activity of 23DCPCA, a comparison with related compounds is useful. The following table summarizes key characteristics and activities:

Compound NameStructure TypeIC50 (COX-2)Antimicrobial Activity
This compound ChloroacetamideComparable to celecoxibModerate
N-(2,6-Dimethylphenyl)chloroacetamide ChloroacetamideHigher than 23DCPCALow
2-chloro-N,N-dimethylacetamide ChloroacetamideLower potencyNone

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide, and how can purity be validated?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-chloroacetyl chloride with 2-(2,3-dichlorophenyl)ethylamine in ethanol or dichloromethane under reflux. Purity is validated by melting point determination, thin-layer chromatography (TLC), and spectroscopic techniques (IR, NMR). For instance, IR spectra show characteristic C=O (1649 cm⁻¹) and N–H (3292 cm⁻¹) stretches, while NMR confirms aromatic protons and acetamide CH₂ groups .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction (XRD) reveals planar amide groups and intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice. The 2,3-dichlorophenyl substituent adopts a specific dihedral angle relative to the acetamide moiety (e.g., ~54.8°–77.5° in related structures). Bond lengths (e.g., C–Cl: 1.73–1.75 Å) and angles align with analogous chloroacetamides, confirming structural integrity .

Advanced Research Questions

Q. What crystallographic discrepancies arise when comparing this compound with structurally similar chloroacetamides?

Variations in dihedral angles between the aromatic ring and acetamide group (e.g., 44.5° vs. 77.5°) suggest steric or electronic effects from substituents. For example, bulkier substituents increase torsional strain, altering hydrogen-bonding networks. Such discrepancies highlight the need for context-dependent refinement parameters in XRD analysis .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies in NMR chemical shifts may arise from solvent polarity, temperature, or dynamic processes like tautomerism. Using deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and variable-temperature NMR can clarify ambiguities. Cross-validation with mass spectrometry (MS) and computational modeling (DFT) further resolves conflicts .

Q. What methodologies are recommended for detecting environmental degradation products of this compound?

Solid-phase extraction (C-18 columns) followed by LC-MS/MS is effective for isolating and identifying polar degradates like ethanesulfonic acids (ESAs) or oxanilic acids (OXAs). Degradation pathways (e.g., hydrolysis or microbial action) can be tracked using isotopically labeled analogs and high-resolution MS .

Q. How do substituent modifications (e.g., Cl position) influence bioactivity in SAR studies?

Shifting chlorine from the 2,3- to 3,4-position on the phenyl ring alters electronic density and steric hindrance, affecting receptor binding. For example, 2,3-dichloro derivatives exhibit stronger hydrogen bonding with biological targets compared to mono-chloro analogs. Computational docking (e.g., AutoDock) and in vitro assays (e.g., enzyme inhibition) quantify these effects .

Data Contradiction and Experimental Design

Q. Why do different synthetic routes yield varying product ratios (e.g., dimer vs. monomer)?

Competing reactions (e.g., cyclization vs. amidation) depend on reaction conditions. For example, excess POCl₃ promotes cyclization to triazolothiadiazines, while controlled stoichiometry favors monomeric acetamides. Kinetic studies (e.g., time-resolved IR) optimize conditions for desired products .

Q. How can hydrogen-bonding patterns in XRD data inform co-crystal design for improved solubility?

The N–H⋯O motif (2.8–3.0 Å) suggests compatibility with co-formers like carboxylic acids. Co-crystallization with succinic acid or caffeine enhances aqueous solubility while maintaining thermal stability, as confirmed by DSC and PXRD .

Methodological Best Practices

  • Synthesis: Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of chloroacetamide intermediates.
  • Crystallography: Refine H-atom positions using riding models (C–H = 0.93–0.97 Å) and validate residual electron density maps for Cl atoms .
  • Environmental Analysis: Employ isotopically labeled internal standards (e.g., ¹³C analogs) to correct for matrix effects in LC-MS .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide

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